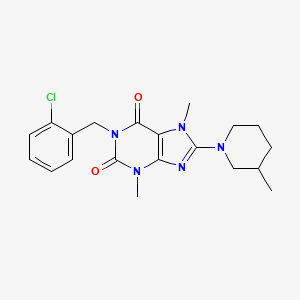

![molecular formula C18H17N3O4S2 B2642582 N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide CAS No. 899960-83-9](/img/structure/B2642582.png)

N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

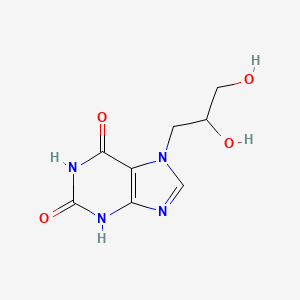

The structure of N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

While specific chemical reactions involving N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide are not mentioned in the search results, similar compounds have been synthesized through various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study detailed the synthesis and physicochemical characterization of new derivatives similar to N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide. These compounds were evaluated for their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, suggesting a broad spectrum of potential therapeutic applications (Zablotskaya et al., 2013).

Anticancer and Antimicrobial Activities

- Another research focused on the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and evaluated their anticancer activities. These compounds showed promise as new anticancer agents, supporting the ongoing search for effective treatments (Horishny et al., 2020).

Antifungal Activity

- The antifungal activity of certain N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes against major plant pathogens was investigated, highlighting the potential agricultural applications of these compounds (Zhou Weiqun et al., 2005).

Corrosion Inhibition

- Studies on benzimidazole derivatives, including compounds with similarities to N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide, indicated their effectiveness as corrosion inhibitors for steel in hydrochloric acid, presenting industrial applications (Yadav et al., 2016).

Rubber Vulcanization

- Benzazole derivatives have been utilized in rubber chemistry for their accelerator and antioxidant properties, indicating the chemical's role in enhancing the performance and longevity of rubber products (Khanra et al., 1993).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c22-18(20-14-3-6-16-17(11-14)26-12-19-16)13-1-4-15(5-2-13)27(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHVPZZCERWSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)

![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)

![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)